1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains both triazole and thiadiazole rings These rings are known for their diverse biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the triazole and thiadiazole rings followed by their coupling with a piperazine moiety. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling Reactions: The triazole and thiadiazole rings are then coupled with piperazine using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings can interact with enzymes and receptors, leading to various biological effects. These interactions may involve inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial activities.
1,3,4-Thiadiazole Derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both triazole and thiadiazole rings in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H17N7S |
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Molecular Weight |
279.37 g/mol |
IUPAC Name |
3-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H17N7S/c1-9-13-14-11(16(9)2)8-17-3-5-18(6-4-17)10-7-12-19-15-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
URASCVHZJGKTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)C3=NSN=C3 |
Origin of Product |
United States |
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